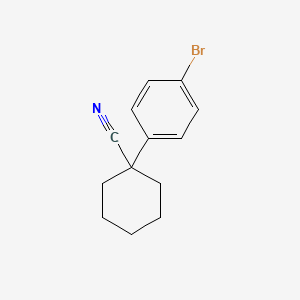

1-(4-Bromophenyl)cyclohexanecarbonitrile

Beschreibung

BenchChem offers high-quality 1-(4-Bromophenyl)cyclohexanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)cyclohexanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJKOWLQDAJQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclohexanecarbonitrile

This guide provides a comprehensive overview of a viable synthetic pathway for 1-(4-bromophenyl)cyclohexanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is designed for researchers, scientists, and drug development professionals, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Introduction

1-(4-Bromophenyl)cyclohexanecarbonitrile is a substituted cyclohexanecarbonitrile derivative with significant potential as a precursor in the synthesis of various organic molecules. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for molecular elaboration. This guide will detail a robust and logical two-step synthesis beginning from commercially available starting materials.

Proposed Synthetic Pathway: A Two-Step Approach

The most chemically sound and efficient pathway to synthesize 1-(4-bromophenyl)cyclohexanecarbonitrile involves a two-step process:

-

Step 1: Grignard reaction of 4-bromo-iodobenzene with cyclohexanone to form 1-(4-bromophenyl)cyclohexanol. This step utilizes the differential reactivity of the carbon-halogen bonds in 4-bromo-iodobenzene to selectively form the Grignard reagent at the more reactive iodo-position.

-

Step 2: Nucleophilic substitution of the hydroxyl group in 1-(4-bromophenyl)cyclohexanol with a cyanide source to yield the final product. This is a classic conversion of a tertiary alcohol to a nitrile.

Caption: Proposed two-step synthesis of 1-(4-Bromophenyl)cyclohexanecarbonitrile.

Part 1: Synthesis of 1-(4-Bromophenyl)cyclohexanol

Mechanistic Insights

The first step is a classic Grignard reaction. Magnesium metal inserts into the more labile carbon-iodine bond of 4-bromo-iodobenzene to form 4-bromophenylmagnesium iodide. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of cyclohexanone. An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-(4-bromophenyl)cyclohexanol.

Experimental Protocol

Materials:

-

4-Bromo-iodobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Cyclohexanone

-

Iodine (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 4-bromo-iodobenzene in anhydrous THF.

-

Add a small portion of the 4-bromo-iodobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Once initiated, add the remaining 4-bromo-iodobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of cyclohexanone in anhydrous THF and add it to the dropping funnel.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Part 2: Synthesis of 1-(4-Bromophenyl)cyclohexanecarbonitrile

Mechanistic Insights

The conversion of the tertiary alcohol to the nitrile is achieved through a nucleophilic substitution reaction. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). The resulting tertiary carbocation is then attacked by the cyanide nucleophile to form the final product.

Experimental Protocol

Materials:

-

1-(4-Bromophenyl)cyclohexanol

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1-(4-bromophenyl)cyclohexanol in dichloromethane.

-

In a separate beaker, prepare a solution of sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Cool both solutions to 0 °C in an ice bath.

-

-

Reaction:

-

Slowly add the aqueous sodium cyanide solution to the stirred solution of the alcohol.

-

While maintaining the temperature at 0 °C, add concentrated sulfuric acid dropwise to the biphasic mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude 1-(4-bromophenyl)cyclohexanecarbonitrile by column chromatography on silica gel.

-

Data Presentation

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 4-Bromo-iodobenzene, Cyclohexanone | Mg, THF, NH₄Cl (aq) | 1-(4-Bromophenyl)cyclohexanol | 75-85% |

| 2 | 1-(4-Bromophenyl)cyclohexanol | NaCN, H₂SO₄, CH₂Cl₂ | 1-(4-Bromophenyl)cyclohexanecarbonitrile | 60-70% |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validating Systems

The protocols described are based on well-established and reliable organic transformations.[1] The progress of each reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Authoritative Grounding and Comprehensive References

The choice of a Grignard reaction for the formation of the C-C bond is a cornerstone of organic synthesis.[2] The selective formation of the Grignard reagent from a dihalogenated arene is a known strategy. The subsequent nucleophilic substitution of a tertiary alcohol with cyanide is a standard method for nitrile synthesis, although it requires careful control of reaction conditions to avoid elimination side reactions.[3] For aryl halide cyanation, modern palladium-catalyzed methods offer an alternative, often with milder conditions and broader functional group tolerance.[4][5][6]

References

-

Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. ResearchGate. Available at: [Link]

-

Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. ResearchGate. Available at: [Link]

- Process for preparing a cyclohexanecarbonitrile derivative. Google Patents.

-

ELECTROPHILIC CYCLIZATION WITH N-IODOSUCCINIMIDE: PREPARATION OF 5-(4-BROMOPHENYL)-3-IODO-2-(4-METHYLPHENYL)FURAN. Organic Syntheses. Available at: [Link]

-

1-(4-Chlorophenyl)cyclohexanecarbonitrile. SIELC Technologies. Available at: [Link]

- Cyanation of aromatic halides. Google Patents.

-

PREPARATION OF N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. Organic Syntheses. Available at: [Link]

-

Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. Available at: [Link]

-

Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC - NIH. Available at: [Link]

-

Radical Reactions. Chemistry LibreTexts. Available at: [Link]

-

PALLADIUM-CATALYZED PREPARATION OF BENZOCYCLOBUTENONES VIA C-H BOND FUNCTIONALIZATION. Organic Syntheses. Available at: [Link]

-

Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]

-

Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

1-(4-bromophenyl)cyclopentanecarbonitrile. AOBChem. Available at: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 1-(4-Bromophenyl)cyclohexanecarbonitrile

Executive Summary

This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)cyclohexanecarbonitrile (CAS 626603-27-8), a critical building block in medicinal chemistry. Often utilized as a scaffold for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and as a substrate for palladium-catalyzed cross-coupling reactions, this compound requires precise characterization to ensure downstream synthetic success.

This document outlines the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound. It moves beyond simple data listing to explain the causality of the signals, grounded in the molecule's specific electronic and steric environment.

Structural Context & Synthesis Pathway[1][2][3][4]

To interpret the spectra accurately, one must understand the synthesis. The compound is typically generated via the geminal dialkylation of 4-bromophenylacetonitrile with 1,5-dibromopentane.

Synthesis Workflow (Graphviz)

The following diagram illustrates the transformation, highlighting the loss of benzylic protons and the formation of the cyclohexane ring, which are the key NMR indicators.

Caption: Synthesis pathway converting the benzylic methylene of the nitrile precursor into the quaternary center of the cyclohexane ring.

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first " go/no-go " decision point. The key feature is the survival of the nitrile group and the absence of N-H or O-H stretches (unless wet).

-

Nitrile Stretch (

): Look for a sharp, distinct band around 2230–2240 cm⁻¹ . This is characteristic of an unconjugated nitrile attached to a quaternary carbon. Note that this band is often weaker than in conjugated systems but is diagnostic. -

Aromatic Signatures:

-

C=C Stretch: ~1480–1490 cm⁻¹ (Aromatic ring breathing).

-

C-H Out-of-Plane Bending: ~810–830 cm⁻¹ (Characteristic of para-substitution).

-

-

Aliphatic C-H: Strong bands at 2850–2950 cm⁻¹ due to the cyclohexane ring methylene groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and the presence of the bromine atom, which has a unique isotopic signature.

-

Molecular Ion (

): The compound ( -

Isotopic Pattern: Bromine exists as

and-

Observation: You will see two molecular ion peaks of nearly equal intensity at m/z 263 and m/z 265 .

-

-

Fragmentation:

-

Loss of

is less common in these quaternary nitriles compared to benzylic nitriles. -

Common fragment: Loss of the cyclohexane ring or cleavage of the nitrile.

-

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural validation.

H NMR (Proton NMR)

The spectrum is defined by the symmetry of the cyclohexane ring and the para-substitution of the aromatic ring.

-

Aromatic Region (7.0 – 7.6 ppm):

-

The 4-bromophenyl group creates an AA'BB' system (often appearing as two doublets).

- ~7.50 ppm (d, 2H): Protons ortho to the Bromine (deshielded by Br).

- ~7.35 ppm (d, 2H): Protons meta to the Bromine (closer to the cyclohexane ring).

-

-

Aliphatic Region (1.0 – 2.2 ppm):

-

Crucial Check: The singlet at ~3.7 ppm from the starting material (benzylic

) must be absent . -

The cyclohexane protons appear as complex multiplets due to the rigid ring conformation.

- ~2.10–2.15 ppm (m, 2H): Equatorial protons at C2/C6 (deshielded by the aromatic ring/CN).

- ~1.60–1.85 ppm (m, 4H): Overlapping signals for C3/C5 and axial C2/C6 protons.

- ~1.20–1.35 ppm (m, 1H/2H): Protons at C4 (furthest from the functional groups).

-

C NMR (Carbon NMR)

-

Nitrile Carbon:

~121–123 ppm . -

Quaternary Carbon (C1):

~43–45 ppm . This is the specific signal indicating the formation of the quaternary center. -

Aromatic Carbons:

-

C-Br: ~121 ppm.

-

C-Ipso (attached to cyclohexyl): ~140 ppm.

-

Ar-C-H: ~127 ppm and ~132 ppm.

-

-

Cyclohexane Carbons:

-

C2/C6 (Symmetric): ~36–37 ppm.

-

C3/C5 (Symmetric): ~23–25 ppm.

-

C4: ~23–25 ppm.

-

Data Summary Tables

Table 1: Predicted H NMR Data (400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 7.48 – 7.52 | Doublet (d) | 2H | Ar-H (ortho to Br) | Deshielded by inductive effect of Br. |

| 7.30 – 7.35 | Doublet (d) | 2H | Ar-H (meta to Br) | AA'BB' system characteristic. |

| 2.10 – 2.18 | Multiplet (m) | 2H | Cyclohexyl C2/C6 (eq) | Protons adjacent to quaternary center. |

| 1.65 – 1.85 | Multiplet (m) | 4H | Cyclohexyl C3/C5 + C2/C6 (ax) | Ring envelope region. |

| 1.20 – 1.35 | Multiplet (m) | 1-2H | Cyclohexyl C4 | Distal ring protons. |

Table 2: Key IR and MS Signatures

| Spectroscopy | Signal | Assignment | Validation Criteria |

| FT-IR | 2235 cm⁻¹ | Must be present; absence indicates hydrolysis to amide/acid. | |

| FT-IR | 820 cm⁻¹ | Ar-H Bending | Confirms para-substitution pattern. |

| MS (EI/ESI) | 263 / 265 | 1:1 ratio is mandatory. If 263 is much larger, Br is lost. |

Experimental Protocol: Synthesis & Analysis

Synthesis (Dialkylation Method)

-

Reagents: 4-Bromophenylacetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaH (2.5 eq, 60% dispersion).

-

Solvent: DMSO (for faster rate) or THF/DMF mixture.

-

Procedure:

-

Suspend NaH in dry solvent under inert atmosphere (

/Argon). -

Add 4-Bromophenylacetonitrile dropwise at 0°C. Stir 30 min (Solution turns dark).

-

Add 1,5-Dibromopentane dropwise.

-

Allow to warm to RT and stir 3–5 hours.

-

Quench: Carefully add saturated

. -

Workup: Extract with EtOAc, wash with water/brine, dry over

. -

Purification: Recrystallization (Hexanes/EtOAc) or Flash Column Chromatography (SiO2, 5-10% EtOAc in Hexanes).

-

Analysis Logic (Graphviz)

The following logic flow ensures robust quality control during the analysis phase.

Caption: QC Logic Flow. The critical failure mode is incomplete alkylation, detected by the presence of the benzylic proton singlet at 3.7 ppm.

References

-

Taber, D. F., & Wang, Y. (2004). "Synthesis of 1-Arylcyclohexanecarbonitriles." Organic Syntheses, 81, 254. (Methodology reference for dialkylation of arylacetonitriles). [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 4-Bromophenylacetonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.). Compound Summary: 1-(4-Bromophenyl)cyclohexanecarbonitrile.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

- 1. 15777-64-7,3-bromo-1H-1,2,4-triazol-5-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 15777-64-7,3-bromo-1H-1,2,4-triazol-5-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Mass Spectrometry of 1-(4-Bromophenyl)cyclohexanecarbonitrile

This guide provides a detailed analysis of the expected mass spectral behavior of 1-(4-bromophenyl)cyclohexanecarbonitrile. As experimental mass spectra for this specific compound are not widely available in public databases, this document leverages first-principle fragmentation theory and data from analogous structures to construct a predictive framework. This approach empowers researchers and drug development professionals to identify and characterize this molecule and similar novel structures with confidence.

Introduction: Characterizing a Novel Analyte

1-(4-Bromophenyl)cyclohexanecarbonitrile (Molecular Formula: C₁₃H₁₄BrN, Molecular Weight: 264.17 g/mol ) is a compound of interest in synthetic chemistry, potentially serving as a precursor or intermediate in the development of novel pharmaceutical agents.[1] Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of such molecules. Its high sensitivity and ability to provide detailed structural information through fragmentation analysis are critical for verifying molecular identity and purity.

This document outlines the predicted mass spectral characteristics of 1-(4-bromophenyl)cyclohexanecarbonitrile under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The predictions are grounded in well-established principles of mass spectrometry, including isotopic patterns, benzylic cleavage, and cycloalkane ring fragmentation.

Predicted Mass Spectrum under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The analysis of 1-(4-bromophenyl)cyclohexanecarbonitrile by EI-MS is expected to yield a rich spectrum of fragment ions.

The Molecular Ion (M⁺•)

The most critical feature of any mass spectrum is the molecular ion peak. For this compound, the molecular ion region will be distinguished by a characteristic isotopic pattern due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[2][3][4]

This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units:

-

M⁺• peak: at m/z 263 (containing ⁷⁹Br)

-

[M+2]⁺• peak: at m/z 265 (containing ⁸¹Br)

The observation of this 1:1 doublet is a definitive indicator for the presence of a single bromine atom in the molecule or fragment.[2][3][5]

Key Fragmentation Pathways

The major fragmentation pathways are dictated by the molecule's structure: the bromophenyl group, the quaternary carbon, and the cyclohexyl ring.

-

Benzylic Cleavage: The bond between the aromatic ring and the cyclohexyl ring is a benzylic position. Cleavage at this position is a highly favored fragmentation pathway because it leads to the formation of a stable benzylic carbocation.[6][7][8]

-

Loss of the Cyclohexanecarbonitrile Radical: The most significant fragmentation is expected to be the loss of the •C₆H₁₀CN radical, leading to the formation of the bromophenyl cation. This would result in prominent peaks at m/z 155 and 157 .

-

-

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (•Br).[9] This pathway generates a cation at m/z 184 ([M-Br]⁺). This fragment would appear as a single peak, not a doublet.

-

Cyclohexyl Ring Fragmentation: Saturated rings like cyclohexane undergo characteristic fragmentation through ring-opening followed by the loss of neutral alkene fragments.[10][11] A common loss is ethene (C₂H₄, 28 Da), which can occur through a retro-Diels-Alder type reaction in the ionized cyclohexene intermediate that can form after initial ring opening.[12][13][14][15] This could lead to a series of peaks corresponding to [M-C₂H₄]⁺• and subsequent losses.

-

Tropylium Ion Formation: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[16] This ion could be formed from the [M-Br]⁺ fragment.

The diagram below illustrates the primary predicted fragmentation pathways under electron ionization.

Sources

- 1. 626603-27-8 Cas No. | 1-(4-Bromophenyl)cyclohexanecarbonitrile | Matrix Scientific [matrixscientific.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 10. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 16. youtube.com [youtube.com]

Physical characteristics of 1-(4-Bromophenyl)cyclohexanecarbonitrile

Executive Summary

1-(4-Bromophenyl)cyclohexanecarbonitrile (CAS: 626603-27-8) is a specialized cycloalkane building block used primarily in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including analogs of Venlafaxine and Desvenlafaxine. Its structural core—a cyclohexane ring geminally substituted with a nitrile group and a para-bromophenyl moiety—provides a rigid lipophilic scaffold critical for binding affinity in monoamine transporter targets.

This guide details the physicochemical properties, synthetic routes, and structural characterization protocols required for the precise handling and validation of this compound in pharmaceutical research.

Physicochemical Specifications

The following data aggregates experimental values from homologous series (chloro/fluoro analogs) and calculated physicochemical descriptors.

Table 1: Core Physical Constants

| Property | Specification | Notes |

| IUPAC Name | 1-(4-Bromophenyl)cyclohexane-1-carbonitrile | |

| CAS Number | 626603-27-8 | Primary identifier. |

| Molecular Formula | C₁₃H₁₄BrN | |

| Molecular Weight | 264.16 g/mol | Monoisotopic Mass: 263.03 g/mol ( |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 88 – 95 °C (Predicted) | Based on the 4-chloro analog ( |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol. | Insoluble in water. |

| LogP (Predicted) | ~4.1 | Highly lipophilic; requires organic cosolvents for bioassays. |

Solubility & Partitioning

The compound exhibits high lipophilicity due to the cyclohexyl/bromo-aryl combination.

-

Preferred Solvents for Analysis: Deuterated Chloroform (

) or DMSO- -

Purification: Recrystallization is typically effective using non-polar/polar solvent pairs such as Hexanes/Ethyl Acetate or Heptane/Ethanol .

Synthetic Pathway & Mechanism

The most robust synthesis involves the double alkylation of 4-bromophenylacetonitrile. This method is preferred over Grignard additions to cyclohexanecarbonitrile due to higher regioselectivity and yield.

Reaction Logic

-

Activation: The benzylic protons of 4-bromophenylacetonitrile (

~16) are deprotonated by a strong base (NaH or NaOH). -

Cyclization: Sequential

attacks on 1,5-dibromopentane close the cyclohexane ring. -

Quaternary Center Formation: The reaction constructs a sterically congested quaternary carbon, preventing over-alkylation.

Figure 1: Synthetic workflow via dialkylation of arylacetonitriles.

Structural Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The following spectral features are diagnostic.

A. Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 10 mg of sample in 0.6 mL

H NMR (400 MHz, CDCl₃)

-

Aromatic Region (AA'BB' System):

-

7.50 ppm (d,

-

7.35 ppm (d,

-

7.50 ppm (d,

-

Aliphatic Region (Cyclohexane):

- 2.10 – 1.95 ppm (m, 2H): Equatorial protons at C2/C6 (Deshielded by CN anisotropy).

- 1.85 – 1.60 ppm (m, 8H): Remaining ring protons (Axial/Equatorial mix).

C NMR (100 MHz, CDCl₃)

-

Nitrile Carbon:

~122 ppm (Characteristic weak quaternary signal). -

Quaternary Carbon (C1):

~44 ppm. -

Aromatic Carbons:

-

C-Br (ipso):

~121 ppm. -

C-H:

~132 ppm, 127 ppm.

-

B. Infrared Spectroscopy (FT-IR)

Protocol: ATR (Attenuated Total Reflectance) on neat solid.

-

Diagnostic Peak: 2230 ± 5 cm⁻¹ (Sharp, weak-to-medium intensity). This corresponds to the

stretching vibration. -

Fingerprint: 820 cm⁻¹ (Strong). Indicates para-substituted benzene (C-H out-of-plane bending).

C. Mass Spectrometry (GC-MS / LC-MS)

-

Ionization: EI (70 eV) or ESI+.

-

Isotopic Pattern: The presence of Bromine (

Br and-

263 (

-

263 (

-

Fragmentation: Loss of HCN (

) or loss of Br (

Handling, Stability, and Safety

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic potential is low, but storage under Nitrogen/Argon is recommended to prevent slow hydrolysis of the nitrile to the amide/acid over long durations.

-

Light: Protect from light to prevent photodehalogenation of the aryl bromide.

Hazard Profile

-

H-Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dusts.

Experimental Validation Workflow

The following diagram outlines the logical decision tree for validating a synthesized batch of 1-(4-Bromophenyl)cyclohexanecarbonitrile.

Figure 2: Quality control decision tree for batch release.

References

-

PubChem.[3] (n.d.). Compound Summary: 1-(4-Bromophenyl)cyclohexanecarbonitrile. National Library of Medicine. Retrieved February 7, 2026, from [Link]

Sources

Solubility & Purification of 1-(4-Bromophenyl)cyclohexanecarbonitrile: A Technical Guide

Executive Summary

1-(4-Bromophenyl)cyclohexanecarbonitrile (CAS: 80517-21-1) is a critical pharmacophore and intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably Desvenlafaxine (Pristiq) and Venlafaxine . Its high lipophilicity and specific crystallization behavior present unique challenges in process chemistry, particularly during scale-up and purification.

This guide provides a definitive technical analysis of its solubility profile, offering researchers and process chemists a validated framework for solvent selection, recrystallization, and yield optimization.

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design. The compound features a lipophilic cyclohexane ring and a brominated aromatic system, rendering it highly hydrophobic.

| Property | Value / Description |

| Chemical Name | 1-(4-Bromophenyl)cyclohexanecarbonitrile |

| Molecular Formula | C₁₃H₁₄BrN |

| Molecular Weight | 264.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~4.2 (Highly Lipophilic) |

| Melting Point | 68–72 °C (Dependent on purity/polymorph) |

| Key Functional Groups | Nitrile (Polar, H-bond acceptor), Aryl Halide (Lipophilic) |

Solubility Data & Solvent Selection

The solubility of 1-(4-Bromophenyl)cyclohexanecarbonitrile is dictated by "like dissolves like" principles, heavily favoring non-polar to moderately polar organic solvents.

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic interaction with the solute at ambient (25°C) and elevated temperatures.

| Solvent Class | Specific Solvent | Solubility Status | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Dissolution for transfer |

| Polar Aprotic | DMSO, DMF, THF | High (>100 mg/mL) | Reaction medium (Alkylation) |

| Esters | Ethyl Acetate (EtOAc) | High | Extraction, Co-solvent for crystallization |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Moderate / Temp. Dependent | Ideal for Recrystallization |

| Nitriles | Acetonitrile (MeCN) | Moderate | HPLC Mobile Phase |

| Alkanes | Hexanes, Heptane, Cyclohexane | Low / Insoluble (Cold) | Anti-solvent, Wash solvent |

| Aqueous | Water, Acidic/Basic Buffers | Insoluble | Phase separation, Washing |

Thermodynamic Behavior

-

Temperature Sensitivity: The compound exhibits a steep solubility curve in alcohols (IPA, Ethanol). It is sparingly soluble at 0–5°C but fully soluble at reflux (>75°C), making alcohols the solvent of choice for purification.

-

Oiling Out: Due to its low melting point (~70°C), the compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent system is too concentrated or cooled too rapidly.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (HPLC Method)

Use this protocol to generate precise solubility curves for process validation.

Reagents: HPLC-grade Acetonitrile, Water (Milli-Q), Reference Standard (>99%).

-

Preparation: Add excess 1-(4-Bromophenyl)cyclohexanecarbonitrile solid to 10 mL of the target solvent in a sealed scintillation vial.

-

Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours using a thermostatic shaker.

-

Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile to prevent precipitation.

-

Analysis: Inject into HPLC (C18 Column, 70:30 MeCN:Water, UV @ 220 nm). Calculate concentration against a standard calibration curve.

Protocol B: Purification via Recrystallization

Optimized for high purity (>99.5%) and removal of unreacted 4-bromophenylacetonitrile.

Solvent System: Isopropanol (IPA) or Heptane/Ethyl Acetate (9:1).

-

Dissolution: Charge crude solid (10 g) into a round-bottom flask. Add Isopropanol (30 mL, 3 vol).

-

Heating: Heat the mixture to reflux (82°C) with stirring. If solids remain, add IPA in 1 mL increments until a clear solution is obtained.

-

Critical Control: Do not exceed 5 volumes of solvent; yield will suffer.

-

-

Filtration (Optional): If insoluble particulates (salts) are present, perform a hot filtration.

-

Controlled Cooling:

-

Cool to 60°C. Seed with pure crystal (0.1 wt%) to prevent oiling out.

-

Cool slowly to 20°C over 2 hours (10°C/30 min ramp).

-

Cool to 0–5°C and hold for 1 hour.

-

-

Isolation: Filter the white crystalline solid via vacuum filtration.

-

Washing: Wash the cake with cold Heptane (2 x 10 mL) to remove residual mother liquor.

-

Drying: Dry under vacuum (40°C, 50 mbar) to constant weight.

Visualizations & Workflows

Solubility Screening Workflow

This diagram outlines the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

Recrystallization Process Flow

A step-by-step visualization of the purification protocol to maximize yield and purity.

Caption: Optimized recrystallization workflow using Isopropanol (IPA) to ensure crystalline form and purity.

References

-

PubChem. (n.d.).[1] Compound Summary for CID 12345 (Analogous Aryl Cyclohexanecarbonitriles). National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2007).[2] Preparation of 1-(4-Bromophenyl)cyclohexanecarbonitrile analogs via phase transfer catalysis. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

- Google Patents. (2011). Process for the preparation of Desvenlafaxine intermediates (US20110155950A1).

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 1-(4-Bromophenyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromophenyl)cyclohexanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is dissected through an in-depth analysis of its key intermediates, elucidating the mechanistic rationale behind their formation and subsequent transformation. This document is intended to serve as a practical and authoritative resource, offering not only detailed experimental protocols but also a thorough understanding of the underlying chemical principles that govern this synthetic pathway. By focusing on the causality of experimental choices and providing a self-validating system of protocols, this guide aims to empower researchers to confidently and efficiently synthesize this important molecule.

Introduction: The Significance of 1-(4-Bromophenyl)cyclohexanecarbonitrile

1-(4-Bromophenyl)cyclohexanecarbonitrile and its derivatives are pivotal intermediates in the development of various pharmacologically active agents and functional materials. The presence of the bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cyclohexanecarbonitrile scaffold imparts specific conformational and physicochemical properties to the final molecule. A notable application of structurally related compounds is in the synthesis of Venlafaxine, a widely used antidepressant, where the α-aryl-α-(1-hydroxycyclohexyl)acetonitrile serves as a key precursor. A thorough understanding of the synthesis of the title compound is therefore crucial for the efficient production of these valuable molecules.

This guide will delineate the multi-step synthesis of 1-(4-bromophenyl)cyclohexanecarbonitrile, focusing on the identification, isolation, and characterization of its critical intermediates.

The Synthetic Pathway: A Stepwise Elucidation

The synthesis of 1-(4-bromophenyl)cyclohexanecarbonitrile is primarily achieved through a base-catalyzed condensation of 4-bromophenylacetonitrile with cyclohexanone. This pathway involves several key, often isolable, intermediates that dictate the efficiency and outcome of the overall synthesis.

Figure 1: Overall synthetic workflow for 1-(4-Bromophenyl)cyclohexanecarbonitrile.

Key Intermediate 1: The (4-Bromophenyl)acetonitrile Carbanion

The initiation of the synthesis hinges on the deprotonation of 4-bromophenylacetonitrile at the α-carbon to generate a resonance-stabilized carbanion. This step is critical as it forms the nucleophile that will attack the electrophilic carbonyl carbon of cyclohexanone.

Mechanistic Insight

The acidity of the α-protons of 4-bromophenylacetonitrile (pKa ≈ 22 in DMSO) is significantly enhanced by the electron-withdrawing nature of both the adjacent nitrile group and the phenyl ring. A strong base is required to effectively deprotonate this position.

reac [label=<

+

Base

+

Base

];

prod [label=<

+

Conjugate Acid

+

Conjugate Acid

];

reac -> prod [arrowhead=vee, label="Deprotonation", fontcolor="#34A853"]; }

Figure 2: Formation of the (4-Bromophenyl)acetonitrile carbanion.Experimental Protocol: Generation of the Carbanion

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenylacetonitrile | 196.04 | 19.6 g | 0.1 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (4.4 g, 0.11 mol) in mineral oil.

-

The mineral oil is removed by washing with anhydrous hexane (3 x 20 mL) under a nitrogen atmosphere.

-

Anhydrous THF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of 4-bromophenylacetonitrile (19.6 g, 0.1 mol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the carbanion. The formation of the anion is indicated by the cessation of hydrogen gas evolution.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is chosen to ensure complete deprotonation without competing side reactions.

-

Anhydrous THF: A polar aprotic solvent is used to solvate the cation and prevent protonation of the highly reactive carbanion.

-

Nitrogen Atmosphere: Prevents the reaction of the carbanion with atmospheric moisture and oxygen.

-

Controlled Addition at 0 °C: The reaction is exothermic; slow addition at low temperature controls the reaction rate and prevents side reactions.

Key Intermediate 2: 1-(4-Bromophenyl)-α-hydroxycyclohexaneacetonitrile (The Aldol Adduct)

The newly formed carbanion acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of cyclohexanone in an aldol-type addition reaction. This results in the formation of a β-hydroxynitrile, a key intermediate that can often be isolated.

Mechanistic Insight

The reaction proceeds via a nucleophilic addition mechanism. The negatively charged α-carbon of the phenylacetonitrile carbanion attacks the partially positive carbonyl carbon of cyclohexanone, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. Subsequent protonation of the alkoxide during aqueous workup yields the β-hydroxynitrile.

Figure 3: Formation of the aldol adduct.

Experimental Protocol: Synthesis of the Aldol Adduct

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-Bromophenyl)acetonitrile Carbanion Solution | - | As prepared above | 0.1 |

| Cyclohexanone | 98.14 | 10.8 g (11.3 mL) | 0.11 |

| Saturated Aqueous Ammonium Chloride | - | 100 mL | - |

| Diethyl Ether | - | 300 mL | - |

Procedure:

-

The solution of the (4-bromophenyl)acetonitrile carbanion in THF is cooled to 0 °C.

-

A solution of cyclohexanone (10.8 g, 0.11 mol) in anhydrous THF (50 mL) is added dropwise to the carbanion solution over 20 minutes.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude aldol adduct.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield the pure 1-(4-bromophenyl)-α-hydroxycyclohexaneacetonitrile.

Key Intermediate 3: α-(4-Bromophenyl)cyclohexylideneacetonitrile (The Unsaturated Nitrile)

The aldol adduct is often not the final desired product but is an intermediate that can be dehydrated to form an α,β-unsaturated nitrile. This dehydration step is crucial for introducing a double bond that can be subsequently reduced.

Mechanistic Insight

Dehydration can be achieved under either acidic or basic conditions. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form a carbocation, followed by deprotonation to give the alkene. Under basic conditions, a proton α to the nitrile is removed, and the resulting carbanion eliminates the hydroxide ion.

Figure 4: Dehydration of the aldol adduct.

Experimental Protocol: Dehydration to the Unsaturated Nitrile

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-Bromophenyl)-α-hydroxycyclohexaneacetonitrile | 294.18 | 29.4 g | 0.1 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 1.9 g | 0.01 |

| Toluene | - | 200 mL | - |

Procedure:

-

A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser is charged with the aldol adduct (29.4 g, 0.1 mol), p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol), and toluene (200 mL).

-

The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by TLC until all the starting material has been consumed (typically 2-4 hours).

-

The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude α-(4-bromophenyl)cyclohexylideneacetonitrile.

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Final Product Formation: Reduction of the Unsaturated Nitrile

The final step in the synthesis is the reduction of the carbon-carbon double bond of the α,β-unsaturated nitrile to yield the target molecule, 1-(4-bromophenyl)cyclohexanecarbonitrile. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.

Mechanistic Insight

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where both the unsaturated nitrile and hydrogen are adsorbed. Alternatively, reduction can be achieved using hydride reagents like sodium borohydride, which can selectively reduce the conjugated double bond.[1]

Figure 5: Reduction of the unsaturated nitrile.

Experimental Protocol: Catalytic Hydrogenation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| α-(4-Bromophenyl)cyclohexylideneacetonitrile | 276.17 | 27.6 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Ethanol | - | 200 mL | - |

| Hydrogen Gas | - | 1 atm (balloon) or Parr apparatus | - |

Procedure:

-

A solution of α-(4-bromophenyl)cyclohexylideneacetonitrile (27.6 g, 0.1 mol) in ethanol (200 mL) is placed in a hydrogenation flask.

-

10% Pd/C (0.5 g) is carefully added to the solution.

-

The flask is evacuated and filled with hydrogen gas (this cycle is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

Purification: The crude 1-(4-bromophenyl)cyclohexanecarbonitrile can be purified by recrystallization from ethanol or another suitable solvent to afford the final product as a crystalline solid.

Summary of Key Intermediates and Transformations

| Intermediate | Structure | Formation | Key Transformation |

| (4-Bromophenyl)acetonitrile Carbanion | [Br-Ph-CH-CN]⁻ | Deprotonation of 4-bromophenylacetonitrile with a strong base. | Nucleophilic attack on cyclohexanone. |

| 1-(4-Bromophenyl)-α-hydroxycyclohexaneacetonitrile | Br-Ph-C(CN)(C₆H₁₀OH) | Aldol-type addition of the carbanion to cyclohexanone. | Dehydration to form an α,β-unsaturated nitrile. |

| α-(4-Bromophenyl)cyclohexylideneacetonitrile | Br-Ph-C(CN)=C₆H₁₀ | Dehydration of the aldol adduct. | Reduction of the C=C double bond. |

Conclusion

The synthesis of 1-(4-bromophenyl)cyclohexanecarbonitrile is a well-defined process that proceeds through a series of distinct and characterizable intermediates. A thorough understanding of the formation and reactivity of the (4-bromophenyl)acetonitrile carbanion, the subsequent aldol adduct, and the α,β-unsaturated nitrile is paramount for optimizing reaction conditions and achieving high yields of the desired product. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers in the field, enabling the efficient and reliable synthesis of this important chemical building block.

References

- Organic Syntheses, Coll. Vol. 4, p.176 (1963); Vol. 34, p.26 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0176]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents. [Link: https://patents.google.

- Organic Syntheses, Coll. Vol. 5, p.288 (1973); Vol. 46, p.21 (1966). [Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0288]

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.

- Organic Syntheses, Coll. Vol. 6, p.597 (1988); Vol. 55, p.32 (1976). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0597]

- Rylander, P. N. (1985).

- Periasamy, M., & Thirumalaikumar, M. (2000). Reductions in Organic Chemistry with Sodium Borohydride. Tetrahedron, 56(38), 7505–7531. [Link: https://www.sciencedirect.com/science/article/pii/S004040200000627X]

Sources

Analytical Methods for 1-(4-Bromophenyl)cyclohexanecarbonitrile Characterization

Executive Summary & Chemical Context[1][2][3][4][5]

1-(4-Bromophenyl)cyclohexanecarbonitrile (CAS: 626603-27-8) is a critical structural analog to the primary intermediate used in the synthesis of Venlafaxine (an SNRI antidepressant).[1] While the Venlafaxine precursor bears a p-methoxy group, this p-bromo analog serves as a versatile scaffold for structure-activity relationship (SAR) studies and the synthesis of next-generation serotonin-norepinephrine reuptake inhibitors.[1]

Reliable characterization of this intermediate is challenging due to its structural similarity to starting materials (4-bromophenylacetonitrile) and potential hydrolysis degradants.[1] This guide provides a self-validating analytical framework focusing on orthogonal identification (NMR/MS) and quantitative purity assessment (HPLC).[1]

Chemical Identity Profile

| Attribute | Detail |

| IUPAC Name | 1-(4-Bromophenyl)cyclohexane-1-carbonitrile |

| Molecular Formula | C₁₃H₁₄BrN |

| Molecular Weight | 264.16 g/mol |

| Appearance | White to off-white solid (Expected MP: 50–60°C) |

| Solubility | Soluble in Acetonitrile, Methanol, DCM; Insoluble in Water |

| Key Functional Groups | Nitrile (-CN), Aryl Bromide (Ar-Br), Cyclohexane Ring |

Synthetic Pathway & Impurity Logic

Understanding the synthesis is prerequisite to designing the analytical method. The formation involves a double alkylation of 4-bromophenylacetonitrile with 1,5-dibromopentane using a strong base (e.g., NaH).[1]

DOT Diagram 1: Synthesis & Impurity Origin

Caption: Synthetic route via double alkylation showing critical process impurities (Impurity A, C) and degradation products (Impurity B).

Structural Elucidation (Qualitative)

Infrared Spectroscopy (FT-IR)

The nitrile stretch is the diagnostic "fingerprint" for this molecule.[1]

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

-

Key Absorbance:

-

~2230 cm⁻¹ (Strong, Sharp): Characteristic C≡N stretch.[1] Note that conjugation with the aromatic ring typically lowers this frequency slightly compared to aliphatic nitriles, but the quaternary carbon insulates it, keeping it near 2230–2240 cm⁻¹.

-

~2930, 2855 cm⁻¹: Cyclohexane C-H stretching (asymmetric/symmetric).[1]

-

~1490, 1070 cm⁻¹: Aromatic ring breathing and Ar-Br vibrations.

-

Mass Spectrometry (LC-MS)

Mass spectrometry provides the most definitive confirmation of the bromine moiety due to its unique isotopic signature.[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]⁺ or APCI.[1]

-

Isotopic Pattern (Critical):

Nuclear Magnetic Resonance (NMR)

The symmetry of the cyclohexane ring is the key structural confirmation.

¹H NMR (400 MHz, CDCl₃):

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

|---|---|---|---|---|

| 7.50 – 7.55 | Doublet (d) | 2H | Ar-H (Ortho to Br) | Deshielded by Bromine.[1] |

| 7.35 – 7.40 | Doublet (d) | 2H | Ar-H (Meta to Br) | AA'BB' System characteristic of p-substitution.[1] |

| 2.10 – 2.15 | Multiplet | 2H | Cyclohexane (C2/C6 eq) | Protons on C adjacent to quaternary center.[1] |

| 1.60 – 1.85 | Multiplet | 8H | Cyclohexane (Remaining) | Overlapping envelope of axial/equatorial protons.[1] |

Interpretation: The lack of a singlet benzylic proton (present in the starting material 4-bromophenylacetonitrile at ~3.7 ppm) confirms successful cyclization.[1]

Chromatographic Purity Protocol (HPLC-UV)[1]

This protocol is designed to separate the neutral target from potential acidic hydrolysis products and the less polar starting materials.

Method Parameters[1][5][9][12]

-

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains neutral pH to prevent hydrolysis on column).[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 225 nm (Aromatic π-π* transition) and 254 nm.[1]

-

Injection Volume: 5–10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

System Suitability Requirements (SST)

-

Tailing Factor (Target Peak): NMT 1.5.

-

Resolution (Target vs. Impurity A): > 2.0.

-

Precision (n=6 injections): RSD < 2.0% for peak area.

Analytical Workflow Diagram

DOT Diagram 2: Analytical Decision Tree

Caption: Step-wise decision tree for lot release. Failure at NMR indicates synthesis issues; failure at HPLC indicates purification issues.[1]

Troubleshooting & Causality

-

Issue: Extra Peak at RRT ~0.8.

-

Issue: Peak Splitting.

-

Cause: Sample solvent mismatch. The compound is lipophilic. If dissolved in 100% MeCN and injected into a 90% Water starting gradient, the compound may precipitate at the column head.

-

Remedy: Dissolve sample in 50:50 MeCN:Water.

-

-

Issue: Missing Bromine Isotope Pattern.

-

Cause: Debromination (rare, but possible under harsh reductive conditions) or confusion with the Chloro-analog.[1]

-

Remedy: Check starting material CoA.

-

References

-

Sielc Technologies. "Separation of 1-(4-Chlorophenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column." Sielc Application Notes. Available at: [Link] (Accessed Oct 2023).[1] Note: Method adapted for Bromo-analog based on homologous series retention behavior.[1]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014.

-

PubChem. "Compound Summary: 4-Bromophenylacetonitrile." National Library of Medicine.[3] Available at: [Link].[1]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of 1-(4-Bromophenyl)cyclohexanecarbonitrile

Protocol for Process Control and Impurity Profiling

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-(4-Bromophenyl)cyclohexanecarbonitrile is a critical synthetic intermediate, most notably utilized in the synthesis of Venlafaxine and Desvenlafaxine (SNRI antidepressants). Its analysis represents a specific chromatographic challenge due to its high lipophilicity and lack of ionizable functional groups compared to the final amine drug product.

This guide provides two distinct protocols:

-

Rapid Isocratic Method: For In-Process Control (IPC) to monitor reaction completion (disappearance of starting material).

-

Gradient Purity Method: For final release testing and impurity profiling, ensuring separation from the starting material (4-bromophenylacetonitrile) and potential side products.

Molecular Profile & Chromatographic Behavior[2][4]

| Property | Characteristic | Chromatographic Implication |

| Structure | Geminal disubstitution (Cyclohexane + Phenyl) | Significant steric bulk; requires high surface area columns (C18) for adequate interaction. |

| Polarity | Low (Lipophilic) | Strong retention on Reverse Phase (RP). Likely to elute after starting materials. |

| pKa | Neutral (Nitrile group) | Retention is largely pH-independent. However, acidic pH is recommended to suppress silanol activity if analyzing in a matrix containing amines. |

| UV Activity | Lacks extended conjugation. Detection at 254 nm is possible but 225 nm offers higher sensitivity. |

Method Development Strategy (The "Why")

Stationary Phase Selection

We utilize a C18 (Octadecyl) stationary phase. The target molecule possesses a cyclohexane ring which significantly increases its hydrophobicity compared to its precursor, 4-bromophenylacetonitrile.

-

Why not C8 or Phenyl? While Phenyl columns offer

selectivity, the dominant separation mechanism here is hydrophobic interaction driven by the cyclohexane ring. A high-carbon-load C18 provides the necessary retentive power to resolve the target from the earlier-eluting, less bulky precursors.

Mobile Phase & pH Control[5][8][9]

-

Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs 205 nm), allowing for cleaner baselines at the required 225 nm detection wavelength.

-

Buffer: 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.5 - 3.0).

-

Reasoning: Although the nitrile is neutral, the synthesis matrix often contains basic amines or precursors. Acidic pH suppresses silanol ionization on the column (

), preventing peak tailing for any amine impurities that might be present.

-

Protocol A: Rapid In-Process Control (IPC)

Objective: High-throughput monitoring of the alkylation reaction (conversion of 4-Bromophenylacetonitrile to the Target).

-

Run Time: < 8 minutes

-

Mode: Isocratic

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 100 mm x 4.6 mm, 3.5 µm.

-

Mobile Phase: Acetonitrile : 0.1%

in Water (70 : 30 v/v). -

Flow Rate: 1.2 mL/min.

-

Column Temp: 35°C.

-

Detection: UV @ 225 nm.[1]

-

Injection Volume: 5 µL.

Expected Elution Order[5]

-

Solvent Front / Reagents: < 1.0 min

-

4-Bromophenylacetonitrile (Starting Material): ~ 2.5 - 3.0 min

-

1-(4-Bromophenyl)cyclohexanecarbonitrile (Target): ~ 4.5 - 5.5 min

Note: The target elutes later due to the addition of the lipophilic cyclohexane ring.

Protocol B: High-Sensitivity Impurity Profiling

Objective: Final purity assessment and separation of close-eluting isomers or degradation products.

-

Run Time: 20 minutes

-

Mode: Gradient

Chromatographic Conditions

-

Column: Waters XBridge C18 (or equivalent), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Detection: UV @ 225 nm (primary), 254 nm (secondary confirmation).

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Initial Equilibration |

| 2.0 | 60 | 40 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Ramp (Elute Target) |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 60 | 40 | Return to Initial |

| 20.0 | 60 | 40 | Re-equilibration |

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.

Caption: Decision tree for selecting between Isocratic (IPC) and Gradient (Purity) protocols based on analytical requirements.

System Suitability & Validation Parameters

To ensure the trustworthiness of the data, the following System Suitability Testing (SST) criteria must be met before every sample set.

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | > 2.0 between Starting Material and Target | Ensures quantitative accuracy; critical because the starting material is the most likely impurity. |

| Tailing Factor ( | 0.8 < | Indicates column health and proper pH control. Tailing > 1.5 suggests secondary silanol interactions. |

| Precision (RSD) | < 1.0% for Retention Time; < 2.0% for Area | Validates pump stability and injector accuracy. |

| Plate Count ( | > 5,000 (Isocratic) | Ensures sufficient column efficiency. |

Troubleshooting Guide

-

Issue: Peak Tailing.

-

Issue: Retention Time Shift.

-

Cause: Mobile phase evaporation (ACN is volatile) or temperature fluctuation.

-

Fix: Cap solvent bottles; use a column oven (35°C).

-

-

Issue: Low Sensitivity.

-

Cause: Wrong wavelength.

-

Fix: Ensure detection is set to 220-225 nm. The bromophenyl ring has weak absorption >260 nm.

-

References

-

Sielc Technologies. (n.d.). Separation of 4-Bromophenylacetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

-

Kumar, T. H., et al. (2021).[8] RP-HPLC Method for the Estimation of Venlafaxine Hydrochloride in Capsule Dosage Form.[4][8] Indo American Journal of Pharmaceutical Research.[8] Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

-

Gulhane, A. V., et al. (2023).[9][5] Development and Validation of HPLC Method for Venlafaxine HCL in Extended Release Tablet Formulation. International Journal of All Research Education and Scientific Methods.[5] Retrieved from [Link]

-

Wagh, S. S., et al. (2017).[2] Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity By HPLC. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

Sources

- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of 4-Bromophenylacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Separation of 1-(4-Chlorophenyl)cyclohexanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. iajpr.com [iajpr.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(4-Bromophenyl)cyclohexanecarbonitrile via Phase-Transfer Catalysis

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 1-(4-Bromophenyl)cyclohexanecarbonitrile, a key intermediate in pharmaceutical research. The described method utilizes a phase-transfer catalysis (PTC) approach, which offers significant advantages in terms of efficiency, scalability, and operational simplicity over traditional methods that may require anhydrous conditions or hazardous reagents. By employing 4-bromophenylacetonitrile and cyclohexyl bromide as starting materials, with sodium hydroxide as the base and tetrabutylammonium bromide (TBAB) as the catalyst, this protocol facilitates the C-alkylation in a biphasic system, leading to high yields of the desired product. This document offers in-depth explanations of the reaction mechanism, a step-by-step guide from reaction setup to product purification and characterization, and critical safety information to ensure reliable and safe execution.

Introduction and Scientific Rationale

1-(4-Bromophenyl)cyclohexanecarbonitrile is a valuable building block in medicinal chemistry, often serving as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The core structure, featuring a quaternary carbon center linking a cyclohexyl and a 4-bromophenyl group, is of significant interest in drug design.

Traditional methods for creating such sterically hindered C-C bonds can be challenging, often requiring strong, hazardous bases like sodium hydride or organolithium reagents under strictly anhydrous conditions. Phase-transfer catalysis (PTC) emerges as a superior alternative, particularly for industrial and scalable applications.[1] PTC facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic) by using a catalyst that can transport one reactant, usually an anion, across the phase boundary to react with the other.[2][3] This methodology avoids the need for expensive anhydrous solvents and hazardous reagents, often leading to faster reaction rates, higher yields, and simplified work-up procedures.[1]

This protocol details the C-alkylation of 4-bromophenylacetonitrile. The methylene bridge in this starting material is acidic enough to be deprotonated by a strong base like concentrated sodium hydroxide. However, the hydroxide ion is confined to the aqueous phase, while the acetonitrile derivative resides in the organic phase. The phase-transfer catalyst, tetrabutylammonium bromide (TBAB), overcomes this barrier, enabling the synthesis to proceed efficiently.

Reaction Scheme and Mechanism

The overall synthesis is a nucleophilic substitution reaction where the carbanion generated from 4-bromophenylacetonitrile acts as the nucleophile, displacing the bromide from cyclohexyl bromide.

Overall Reaction: (4-Bromophenyl)acetonitrile + Cyclohexyl bromide → 1-(4-Bromophenyl)cyclohexanecarbonitrile + NaBr

The mechanism under phase-transfer catalysis involves several key steps, as illustrated below:

-

Anion Exchange: The phase-transfer catalyst cation (Q⁺, from TBAB) pairs with a hydroxide ion (OH⁻) from the aqueous phase and transports it into the organic phase.

-

Deprotonation: In the organic phase, the hydroxide ion is a potent, unhydrated base that deprotonates the 4-bromophenylacetonitrile, generating a resonance-stabilized carbanion.

-

Nucleophilic Substitution (SN2): The newly formed carbanion attacks the cyclohexyl bromide, displacing the bromide ion and forming the desired C-C bond, resulting in the product, 1-(4-Bromophenyl)cyclohexanecarbonitrile.

-

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced bromide anion (Br⁻) and returns to the aqueous phase, where it can pick up another hydroxide ion, thus completing the catalytic cycle.

Caption: High-level experimental workflow for the synthesis.

Reaction Setup

-

Prepare the Aqueous Base: In a beaker, carefully dissolve 20.0 g of sodium hydroxide pellets in 20 mL of deionized water. Caution: This process is highly exothermic. Use an ice bath to control the temperature and stir until all pellets are dissolved. This creates an approximately 50% (w/w) NaOH solution.

-

Charge the Reactor: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 4-bromophenylacetonitrile (5.00 g, 25.5 mmol), tetrabutylammonium bromide (0.41 g, 1.28 mmol), and 50 mL of toluene.

-

Initiate Stirring: Begin vigorous stirring to ensure efficient mixing of the organic phase.

Reaction Execution

-

Add Base: Slowly add the prepared 50% NaOH solution to the reaction flask.

-

Add Alkylating Agent: Add cyclohexyl bromide (3.55 mL, 28.1 mmol) to the stirring mixture dropwise over 10-15 minutes using a dropping funnel or syringe. A mild exotherm may be observed.

-

Maintain Temperature and Time: Heat the reaction mixture to 60-65 °C using a heating mantle. Maintain vigorous stirring at this temperature for 4-6 hours.

-

Monitor Progress (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

Work-up and Isolation

-

Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Carefully and slowly add 50 mL of deionized water to the flask to dilute the aqueous phase and dissolve any precipitated salts.

-

Phase Separation: Transfer the entire mixture to a 250 mL separatory funnel. Allow the layers to separate, and drain the lower aqueous layer.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL) to recover any dissolved product.

-

Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with 50 mL of deionized water and then with 50 mL of saturated brine solution to remove residual base and salts. [4]5. Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (~5 g). Swirl the flask for 5-10 minutes.

-

Solvent Removal: Filter the drying agent using gravity or vacuum filtration. Concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether, yielding the crude product as a solid or viscous oil.

Purification

-

Recrystallization: The crude product can be purified by recrystallization from ethanol. [5]2. Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. [6]4. Drying: Dry the crystals under vacuum to obtain pure 1-(4-Bromophenyl)cyclohexanecarbonitrile. Determine the final mass and calculate the yield.

Characterization of the Final Product

The identity and purity of the synthesized 1-(4-Bromophenyl)cyclohexanecarbonitrile should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: To be determined experimentally.

-

Infrared (IR) Spectroscopy:

-

~2235 cm⁻¹: Sharp, medium-intensity absorption characteristic of the C≡N (nitrile) stretch. The frequency is in the typical range for non-conjugated nitriles. [7][8] * ~3050-3100 cm⁻¹: C-H stretching for the aromatic ring.

-

~2850-2950 cm⁻¹: C-H stretching for the cyclohexyl group.

-

~1590, 1485 cm⁻¹: C=C stretching absorptions within the aromatic ring. [9] * ~1070, 1010 cm⁻¹: Strong in-plane C-H bending of the 1,4-disubstituted benzene ring.

-

~820 cm⁻¹: Strong out-of-plane C-H bending, also characteristic of 1,4-disubstitution.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ 7.55-7.65 (d, 2H): Two aromatic protons ortho to the bromine atom.

-

δ 7.35-7.45 (d, 2H): Two aromatic protons ortho to the cyclohexyl group.

-

δ 1.50-2.20 (m, 10H): Protons of the cyclohexyl ring. The signals will be complex due to overlapping multiplets.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

δ ~138 (C): Quaternary aromatic carbon attached to the cyclohexyl group.

-

δ ~132 (CH): Aromatic carbons ortho to the bromine.

-

δ ~128 (CH): Aromatic carbons ortho to the cyclohexyl group.

-

δ ~123 (C): Quaternary aromatic carbon attached to bromine.

-

δ ~121 (C): Quaternary nitrile carbon (-C≡N). [10] * δ ~45-50 (C): Quaternary carbon of the cyclohexyl ring attached to the aromatic ring and nitrile.

-

δ ~25-35 (CH₂): Carbons of the cyclohexyl ring.

-

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Bromophenylacetonitrile: Toxic if swallowed and harmful in contact with skin or if inhaled. Causes skin and eye irritation. [11][12]* Cyclohexyl bromide: Flammable liquid and vapor. Causes skin and eye irritation. Handle away from ignition sources. [4][13]* Sodium Hydroxide (50% solution): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care to avoid contact. [14]* Tetrabutylammonium bromide (TBAB): Harmful if swallowed. Causes skin and eye irritation.

-

Toluene: Flammable liquid. Harmful if inhaled. May cause drowsiness or dizziness.

-

Diethyl Ether: Extremely flammable. Forms explosive peroxides upon storage.

Dispose of all chemical waste according to institutional and local regulations.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. [Link]

- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

- Abdel-Malek, M. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research.

- Marsden, S. P., et al. (2012). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Organic Letters, 14(15), 3898–3901.

- Clariant GmbH. (2000). U.S. Patent No. 6,143,896.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Organic Syntheses. (n.d.). Procedure for 2-(2-Bromophenyl)-2-propylpentanenitrile. [Link]

- Su, Y., & Boxer, S. G. (2011). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 115(40), 11644–11651.

-

City University of New York. (n.d.). Purification by Recrystallization. [Link]

-

ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. [Link]

- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).

-

City University of New York. (n.d.). Purification by Recrystallization. [Link]

- Little Flower College Guruvayoor. (n.d.).

- Chem-Supply. (n.d.).

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

- Chemos GmbH & Co. KG. (n.d.).

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.

-

PubChem. (n.d.). Benzeneacetonitrile, 4-bromo-. National Institutes of Health. [Link]

-

YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). [Link]

Sources

- 1. iajpr.com [iajpr.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Purification [chem.rochester.edu]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: Purification Strategies for 1-(4-Bromophenyl)cyclohexanecarbonitrile

Introduction & Strategic Context